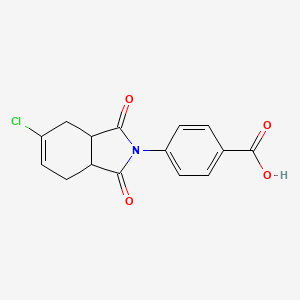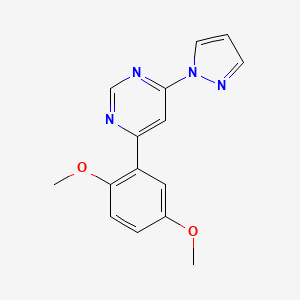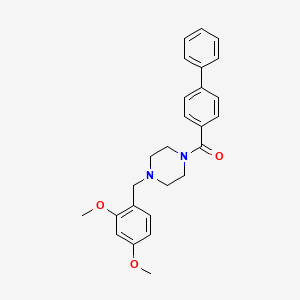![molecular formula C18H29NO2 B5109502 1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)
1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine, also known as IMPEP, is a synthetic compound that has been studied for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood, but it is thought to involve modulation of the immune system and the nervous system. One study found that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have anti-inflammatory effects. Another study found that this compound can activate the cholinergic system in the brain, which is involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. One study found that this compound can increase the levels of acetylcholine in the brain, which is involved in cognitive function. Another study found that this compound can reduce the levels of pro-inflammatory cytokines in the lungs, indicating that it may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Another advantage is that it has been shown to have various biochemical and physiological effects in animal models, indicating that it may have potential as a therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine. One direction is to further investigate its mechanism of action, in order to better understand how it produces its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent in various disease models, including inflammatory diseases and neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound, in order to make it more accessible for scientific research.
Synthesemethoden
1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine can be synthesized through a multi-step process that involves the reaction of 4-isopropyl-3-methylphenol with ethylene oxide to form 2-(4-isopropyl-3-methylphenoxy)ethanol. This intermediate is then reacted with pyrrolidine and ethyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound has anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may be useful in the treatment of inflammatory diseases. Another study found that this compound can improve cognitive function in a mouse model of Alzheimer's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)18-7-6-17(14-16(18)3)21-13-12-20-11-10-19-8-4-5-9-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXXAAZCZQAFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)

![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)
![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)

![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5109517.png)